molecular formula C6H6FNO B1304894 5-Fluoro-2-methoxypyridine CAS No. 51173-04-7

5-Fluoro-2-methoxypyridine

Cat. No.: B1304894
CAS No.: 51173-04-7
M. Wt: 127.12 g/mol
InChI Key: GYGABXVZIHADCT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing effect of the fluorine atom .

Safety and Hazards

“5-Fluoro-2-methoxypyridine” is harmful by inhalation, in contact with skin, and if swallowed . It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

5-Fluoro-2-methoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . The downstream effects of these pathways include the synthesis of a variety of organic compounds, including those used in pharmaceuticals and agrochemicals .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyridine typically involves the fluorination of 2-methoxypyridine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the diazotization of 2-aminopyridine followed by fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxypyridine
  • 3-Fluoro-2-methoxypyridine
  • 4-Fluoro-2-methoxypyridine

Uniqueness

5-Fluoro-2-methoxypyridine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other fluorinated pyridines .

Properties

IUPAC Name

5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGABXVZIHADCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382485
Record name 5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51173-04-7
Record name 5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-amino-2-methoxypyridine (81.5 g, 0.657 mol) was dissolved in a mixture of concentrated hydrochloric acid (120 ml) and water (530 ml). A solution of sodium nitrate (56.5 g, 0.819 mol) in water (100 ml) was added at −5° C. to the solution. The reaction mixture was stirred for 45 minutes at room temperature and sodium nitrate (56.5 g, 0.819 mol) was further added thereto. Hexafluorophosphoric acid (132 ml) was added to the reaction mixture, which was then stirred for 20 minutes at room temperature. The reaction mixture was filtered to obtain a solid, which washed with water and ethyl ether and then dried under reduced pressure. The resulting compound was heated for 15 minutes at 150° C., dissolved in dichloromethane, and then washed with 3N sodium hydroxide solution. The organic layer was dried on anhydrous magnesium sulfate, concentrated under reduced pressure, and then fractionally distilled to give 22.6 g of the titled compound as colorless oil. (Yield: 27%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three
Quantity
132 mL
Type
reactant
Reaction Step Four
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Fluoro-2-methoxypyridine in nucleoside synthesis?

A1: this compound serves as a crucial starting material for synthesizing various pyridine nucleosides, particularly those structurally related to 5-fluorouracil and 5-fluorocytosine. [, ] These nucleoside analogs are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The research highlights the versatility of this compound in producing key intermediates like 4-benzyloxy-5-fluoro-2-methoxypyridine and 2,4-dimethoxy-5-fluoropyridine, which are then used to construct the desired nucleoside frameworks. []

Q2: How is the structure of this compound confirmed in the research?

A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of this compound and its derivatives. These techniques include ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. [] These methods provide valuable information about the compound's structure, including the position of substituents on the pyridine ring and the configuration of newly formed chiral centers in the synthesized nucleosides.

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